molecular formula C32H35Cl2NO8 B586145 2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 117884-83-0

2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B586145
CAS No.: 117884-83-0
M. Wt: 632.531
InChI Key: FMWQEUHCTXAKDS-XDUZALLESA-N
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Description

This compound is the citrate salt of the (E)-isomer of clomiphene, a selective estrogen receptor modulator (SERM) with a molecular formula of C₂₆H₂₆Cl₂NO·C₆H₈O₇ (total molecular weight: 563.65 g/mol for the free base citrate salt) . Structurally, it consists of a diethylaminoethoxy side chain attached to a bis(4-chlorophenyl)ethenylphenoxy backbone, complexed with citric acid to enhance solubility and bioavailability. Clomiphene citrate is clinically used to treat infertility by stimulating ovulation, acting as a mixed estrogen receptor agonist/antagonist .

Properties

IUPAC Name

2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-25-15-9-22(10-16-25)26(21-7-13-24(28)14-8-21)19-20-5-11-23(27)12-6-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-19-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWQEUHCTXAKDS-XDUZALLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35Cl2NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747520
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117884-83-0
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Routes

Compound A is a chlorinated stilbene derivative with a tertiary amine side chain. Its synthesis typically involves multi-step reactions focusing on constructing the stilbene core and introducing the phenoxyethylamine moiety.

Stilbene Formation via Wittig-Horner Reaction

The (E)-1,2-bis(4-chlorophenyl)ethenyl group is synthesized using a Wittig-Horner reaction between 4-chlorobenzaldehyde and a phosphonate ester. For example:

4-ClC6H4CHO+Ph2P(O)CH2CO2EtBase(E)-1,2-bis(4-chlorophenyl)ethenylHydrolysisAcid intermediate\text{4-ClC}6\text{H}4\text{CHO} + \text{Ph}2\text{P(O)CH}2\text{CO}_2\text{Et} \xrightarrow{\text{Base}} \text{(E)-1,2-bis(4-chlorophenyl)ethenyl} \xrightarrow{\text{Hydrolysis}} \text{Acid intermediate}

The reaction proceeds with high stereoselectivity (>95% E-isomer) under mild conditions (50°C, THF solvent).

Coupling with Phenoxyethylamine

The acid intermediate is converted to a phenoxyethylamine derivative via nucleophilic substitution. A patented method (CN103351304A) describes reacting N,N-diethyl-2-(4-hydroxyphenoxy)ethylamine with the stilbene bromide intermediate in the presence of K2_2CO3_3 and DMF at 80°C. The yield for this step ranges from 65–75%, with purity >98% after recrystallization from ethanol.

One-Step Chlorination Strategy

Recent advancements enable a streamlined synthesis by treating the hydroxyl-containing precursor (N,N-diethyl-2-[4-(1,2-dibenzyl-1-hydroxyethyl)phenoxy]ethylamine ) with chlorinating agents (e.g., SOCl2_2 or PCl5_5) in dichloromethane. This method achieves a 92% yield of Compound A while maintaining a trans/cis ratio of 9:1.

Optimization Parameters

ParameterOptimal ConditionEffect on Yield/Purity
SolventDMF or THFMaximizes solubility of intermediates
Temperature70–80°CBalances reaction rate and isomer control
CatalystK2_2CO3_3Enhances nucleophilic substitution efficiency
WorkupEthanol recrystallizationReduces cis-isomer content to <2%

Industrial and Laboratory Synthesis of 2-Hydroxypropane-1,2,3-Tricarboxylic Acid

Fermentation-Based Production

Compound B is predominantly manufactured via microbial fermentation using Aspergillus niger. The process involves:

Substrate Preparation

A carbohydrate-rich medium (e.g., molasses or glucose) is sterilized and inoculated with A. niger spores. Critical parameters include:

  • pH : Maintained at 5.5–6.0 using CaCO3_3.

  • Temperature : 28–30°C for optimal mycelial growth.

  • Aeration : 0.5–1.0 vvm (air volume per medium volume per minute) to prevent oxygen limitation.

Downstream Processing

Post-fermentation broth is treated with calcium hydroxide to precipitate calcium citrate, which is then acidified with H2_2SO4_4 to liberate citric acid. Final purification involves activated carbon treatment and vacuum crystallization, yielding >99.5% purity.

Chemical Synthesis from Acetone

While less common, citric acid can be synthesized chemically via the condensation of acetone and chloroacetic acid:

3CH3COCH3+3ClCH2CO2HH2SO4Citric acid+3HCl3 \text{CH}3\text{COCH}3 + 3 \text{ClCH}2\text{CO}2\text{H} \xrightarrow{\text{H}2\text{SO}4} \text{Citric acid} + 3 \text{HCl}

This method is limited by low yields (~40%) and environmental concerns due to HCl byproduct.

Salting-Out Extraction for Purification

Recent studies highlight the use of salting-out agents to enhance citric acid recovery. For example:

SaltPartition Coefficient (Dm_m)Extraction Efficiency (%)
K2_2HPO4_439099.7
Na3_3-citrate6798.5
(NH4_4)2_2SO4_48998.9
Data from solvent systems (e.g., 2-MeTHF/DME) demonstrate that K2_2HPO4_4 achieves near-quantitative recovery.

Comparative Analysis of Methodologies

Yield and Scalability

CompoundMethodYield (%)Scalability
AOne-step chlorination92Industrial (patented)
BFermentation85–90Large-scale
BChemical synthesis40Laboratory-only

Environmental and Economic Considerations

  • Compound A : Chlorinating agents (e.g., SOCl2_2) require careful handling due to toxicity, but the one-step process reduces waste.

  • Compound B : Fermentation is sustainable but energy-intensive; salting-out extraction with K2_2HPO4_4 lowers solvent use .

Chemical Reactions Analysis

Deschloro-4,4’-dichloro Clomiphene Citrate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Deschloro-4,4’-dichloro Clomiphene Citrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Deschloro-4,4’-dichloro Clomiphene Citrate is similar to that of Clomiphene Citrate. It acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity. This interaction leads to the stimulation of gonadotropin release, which in turn promotes ovarian follicle development and ovulation .

Comparison with Similar Compounds

Key Differences :

  • Substituents : Clomiphene’s 4-chlorophenyl groups enhance receptor binding specificity compared to tamoxifen’s unsubstituted phenyl groups .
  • Isomer Activity : The (E)-isomer (enclomiphene) acts primarily as an antagonist, while the (Z)-isomer (zuclomiphene) exhibits agonist activity, contrasting with tamoxifen’s (Z)-isomer dominance in antagonism .
  • Salt Form : Citric acid in clomiphene improves solubility versus tamoxifen’s free base form .

Non-SERM Structural Analogues

  • 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine (): Shares a phenoxyethylamine backbone but lacks chlorophenyl groups, reducing estrogen receptor affinity.
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide (): Contains a sulfone group and branched phenoxyacetamide, conferring distinct pharmacokinetics.

Impurities and Metabolites

  • Clomiphene Impurity F (): Retains the bis(4-chlorophenyl)ethenyl group but with positional isomerism in the phenoxy side chain, affecting potency.
  • Clomiphene N-oxide (): A major metabolite with reduced receptor binding due to oxidation of the diethylamino group .

Research Findings

Toxicity and Side Effects

  • Hepatic Impact : Clomiphene’s chlorophenyl groups correlate with higher hepatotoxicity risk compared to raloxifene .
  • Ovarian Hyperstimulation: Incidence is 5–10% with clomiphene, versus <2% with letrozole (a non-SERM alternative) .

Biological Activity

The compound 2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine; 2-hydroxypropane-1,2,3-tricarboxylic acid combines a complex organic structure with significant biological activity. This article explores its biological roles, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of two main components:

  • 2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine : This moiety is characterized by a phenoxy group and a diethylamine side chain.
  • 2-Hydroxypropane-1,2,3-tricarboxylic acid (Citric Acid) : A well-known tricarboxylic acid involved in metabolic pathways.

1. Metabolic Functions

Citric acid plays a crucial role in the Krebs cycle, serving as an intermediate metabolite in aerobic organisms. It facilitates energy production through its conversion into acetyl-CoA and oxaloacetate, which are vital for fatty acid synthesis and energy metabolism .

2. Chelation and Antimicrobial Properties

Citric acid acts as a chelator, binding to metal ions such as calcium. This property is beneficial in various applications, including food preservation and as an anticoagulant in medical settings . The antimicrobial properties of citric acid make it effective against a range of pathogens, enhancing food safety and shelf life .

1. Regulation of Enzymatic Activity

Citric acid modulates key enzymes involved in metabolic pathways:

  • It allosterically regulates acetyl-CoA carboxylase, influencing the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis.
  • High concentrations of citric acid inhibit phosphofructokinase, thus regulating glycolysis based on cellular energy status .

2. Impact on Cellular Processes

The compound has been shown to influence various cellular processes through its interaction with metabolic pathways:

  • It enhances the stability of active ingredients in formulations due to its buffering capacity.
  • Citric acid's ability to chelate metals contributes to its role in maintaining cellular homeostasis and preventing oxidative stress .

Case Studies

Study on Antimicrobial Efficacy :
A study demonstrated that citric acid effectively inhibited the growth of several bacterial strains at concentrations as low as 0.5% (v/v). The mechanism was attributed to its ability to disrupt bacterial cell membranes and chelate essential metal ions necessary for microbial growth .

Clinical Application in Cardiovascular Health :
Research has indicated that citric acid can reduce the risk of cardiovascular diseases by acting as an anticoagulant. Its chelation properties help maintain blood fluidity and prevent clot formation .

Data Tables

Biological Activity Mechanism Reference
Energy MetabolismIntermediate in Krebs cycle
AntimicrobialDisruption of cell membranes
ChelationBinding metal ions
Cardiovascular HealthAnticoagulant properties

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